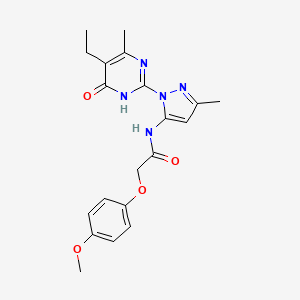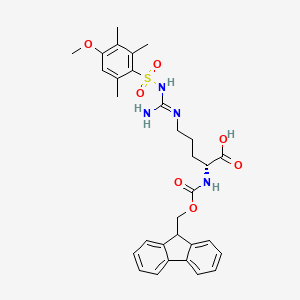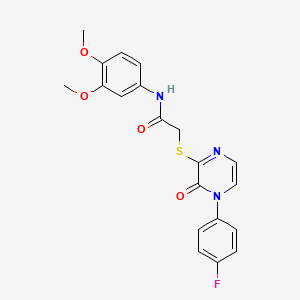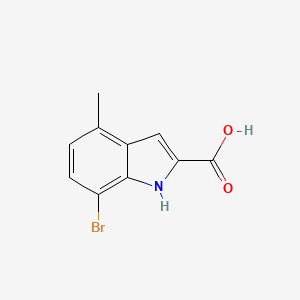![molecular formula C10H9N3O B2896381 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 85862-97-1](/img/structure/B2896381.png)
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a derivative of 1H-1,2,3-triazole . Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Synthesis Analysis
The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Aplicaciones Científicas De Investigación
Click Chemistry
1,2,3-Triazoles are pivotal in click chemistry, a field that involves quick and reliable chemical syntheses that are modular, wide in scope, and produce only byproducts that can be removed without chromatography . “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” can act as a ligand that stabilizes Cu(I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions. This application is crucial for creating diverse molecular arrays in drug discovery and material sciences.
Drug Discovery
The triazole ring is known for its mimicry of the peptide bond, making it a valuable scaffold in medicinal chemistry. Compounds like “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” are explored for their potential as therapeutic agents due to their stability and ability to engage in hydrogen bonding. They have been incorporated into structures of anticonvulsants, antibiotics, and anticancer drugs .
Antimicrobial Activities
The structural motif of 1,2,3-triazoles has been associated with antimicrobial properties. Research has shown that triazole hybrids can exhibit significant antifungal activities, suggesting that “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” could be a part of novel antimicrobial agents .
Apoptosis Induction in Cancer Therapy
Some triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Substituted triazolylmethanone conjugates, similar to “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one”, have shown cytotoxic activity against various cancer cell lines, making them promising candidates for cancer therapy .
Mecanismo De Acción
The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Propiedades
IUPAC Name |
1-[3-(triazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNPNIFSJCYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)
![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)


![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)